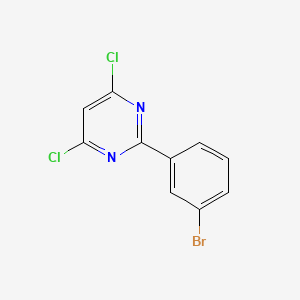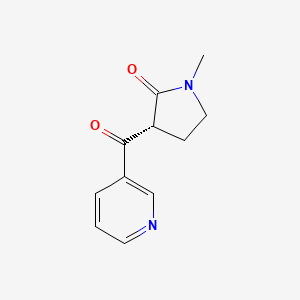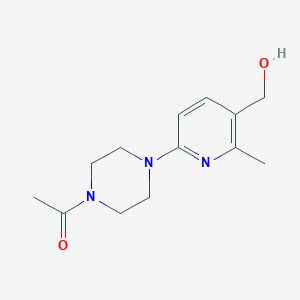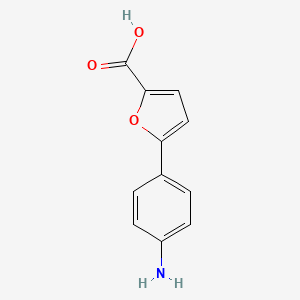
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-ol typically involves the reaction of indoline derivatives with pyridine derivatives under specific conditions. One common method involves the use of anhydrous tetrahydrofuran (THF) as a solvent, with the reaction mixture being refluxed for a specified period . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant antioxidant properties, protecting cells from oxidative stress.
Medicine: It has shown promise as a neuroprotective agent, particularly in the treatment of ischemic stroke.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been found to bind to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which play a crucial role in neuroprotection . Additionally, the compound can modulate the secretion of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby reducing inflammation .
Comparison with Similar Compounds
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-ol can be compared with other indoline derivatives, such as:
3-(Indolin-1-yl)propan-1-ol: Similar in structure but lacks the pyridine ring, which may result in different biological activities.
3-(5-Methoxyindolin-1-yl)propan-1-ol: Contains a methoxy group, which can influence its chemical reactivity and biological properties.
3-(6-Methylindolin-1-yl)propan-1-ol: The presence of a methyl group can alter its interaction with molecular targets.
The uniqueness of this compound lies in its specific structure, which combines the indoline and pyridine moieties, providing a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C17H20N2O/c1-3-16(20)14-11-18-17(10-12(14)2)19-9-8-13-6-4-5-7-15(13)19/h4-7,10-11,16,20H,3,8-9H2,1-2H3 |
InChI Key |
SBILEGRDEDXRER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1C)N2CCC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




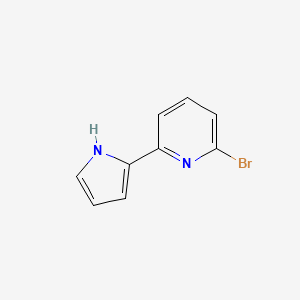
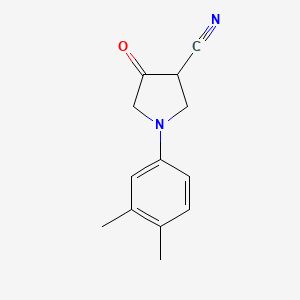
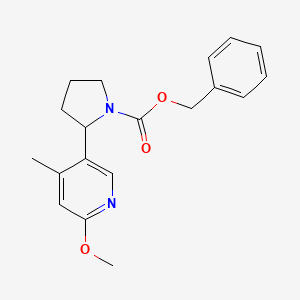

![Methyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11811789.png)

